N-(3-chloro-4-methoxyphenyl)-2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[8-(2-ethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O3S/c1-3-14-6-4-5-7-18(14)32-21-20-26-28(22(30)27(20)11-10-24-21)13-19(29)25-15-8-9-17(31-2)16(23)12-15/h4-12H,3,13H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOXHZZVBIAYQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1SC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=C(C=C4)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C17H19ClN2O4S
- Molecular Weight : 382.86 g/mol
- CAS Number : 847242-02-8
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including anti-inflammatory and anticancer properties. Below are detailed findings from recent studies.
Anti-inflammatory Activity
The compound's structure suggests potential inhibitory effects on cyclooxygenase enzymes (COX-I and COX-II), which are crucial in the inflammatory process. In a comparative study involving various derivatives, compounds similar to this compound showed promising results with IC50 values ranging from 0.52 to 22.25 μM against COX-II, indicating moderate to strong inhibitory activity .
Anticancer Activity
A significant area of research has focused on the anticancer properties of this compound. In vitro studies have demonstrated that derivatives of triazolo-pyrazine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar scaffolds have been shown to inhibit cell proliferation in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines . The mechanism of action is hypothesized to involve apoptosis induction and cell cycle arrest.
Study 1: In Vitro Evaluation
A study evaluated the cytotoxicity of several triazolo-pyrazine derivatives against MCF-7 and HCT-116 cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 5 μM, suggesting significant anticancer potential .
Study 2: COX Inhibition Profile
Another study focused on the COX inhibition profile of similar compounds. The results highlighted that while some compounds showed selectivity towards COX-II over COX-I, others did not display significant selectivity but still inhibited COX-II effectively at concentrations lower than those required for Celecoxib .
Summary of Biological Activities
Scientific Research Applications
Pharmacological Properties
The compound exhibits several notable pharmacological activities:
- Anticancer Activity : Research indicates that compounds containing triazole and pyrazine moieties can inhibit cancer cell proliferation. The specific structure of N-(3-chloro-4-methoxyphenyl)-2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide may enhance its effectiveness against various cancer types through mechanisms involving apoptosis and cell cycle arrest .
- Anti-inflammatory Effects : The presence of the triazole ring suggests potential anti-inflammatory properties. Compounds with similar structures have been reported to modulate inflammatory pathways and could be developed for treating conditions like arthritis .
- Antimicrobial Activity : Preliminary studies show that derivatives of triazole compounds possess antibacterial and antifungal properties. This compound may exhibit similar effects against common pathogens .
Case Study 1: Anticancer Efficacy
A study investigated the anticancer potential of a series of triazole-based compounds similar to this compound. The results indicated significant cytotoxicity against breast cancer cell lines with IC50 values comparable to established chemotherapeutics .
Case Study 2: Anti-inflammatory Activity
Research focused on the anti-inflammatory effects of triazole derivatives demonstrated that compounds with similar structures effectively inhibited pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications for treating chronic inflammatory diseases .
Comparison with Similar Compounds
Key Observations:
Substituent Position Matters: The 3-chloro-4-methoxyphenyl group in the target compound (vs. The 2-ethylphenyl sulfanyl group (vs. 4-chlorobenzyl in and ) increases steric bulk and hydrophobicity, which may enhance binding to hydrophobic pockets.
Core Heterocycle Variations :
- Pyrazinyl-triazole derivatives () exhibit reduced molecular mass but lack the triazolo-pyrazine core, which could diminish conformational rigidity compared to the target compound.
Bioactivity and Pharmacological Potential
- Antioxidant/Anti-inflammatory Activity : Structural analogs with sulfanyl and chloro groups (e.g., ) show antioxidant properties, suggesting the target compound may share this trait.
- Metabolic Stability : The 3-chloro-4-methoxyphenyl group may reduce cytochrome P450-mediated metabolism compared to unsubstituted phenyl analogs.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
The compound can be synthesized via multi-step protocols involving:
- Coupling reactions : Substituted phenols (e.g., 2-ethylphenyl thiol) react with triazolo-pyrazine precursors under controlled temperatures (e.g., 10–60°C) to form the sulfanyl-triazolo-pyrazine core .
- Acetamide formation : The final acetamide moiety is introduced via nucleophilic substitution or condensation using chloroacetyl chloride in solvents like dichloromethane or DMF, with triethylamine as a base .
- Critical parameters : Solvent polarity (e.g., DMF enhances nucleophilicity), reaction time (12–24 hours), and catalyst selection (e.g., DMAP for acylations) significantly impact yield (>65%) and purity (>95%) .
Q. How can researchers confirm the structural integrity and purity of this compound?
Key analytical methods include:
- NMR spectroscopy : H and C NMR verify substituent positions (e.g., methoxyphenyl at δ 3.8 ppm, sulfanyl group at δ 2.1–2.3 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ≈ 525.12 m/z) and detects impurities (<2%) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>98%) and identifies by-products .
Q. What preliminary assays are used to evaluate its biological activity?
Initial screening includes:
- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme inhibition : Fluorometric assays targeting bacterial enzymes (e.g., dihydrofolate reductase) or kinases, with IC values <10 µM indicating potency .
Advanced Research Questions
Q. How can structural modifications enhance its pharmacological efficacy?
Strategies include:
- Substituent optimization : Introducing electron-withdrawing groups (e.g., -CF) on the phenyl ring improves metabolic stability, while fluorination (e.g., 4-fluorophenyl) enhances target binding .
- Scaffold hybridization : Merging the triazolo-pyrazine core with pyrimidine or indole moieties broadens activity spectra (e.g., dual kinase/phosphatase inhibition) .
- Computational modeling : Molecular docking (AutoDock Vina) identifies optimal binding poses with bacterial targets (e.g., penicillin-binding proteins) .
Q. How should researchers resolve contradictions in biological activity data across studies?
Contradictions may arise due to:
- Assay variability : Standardize protocols (e.g., CLSI guidelines for MIC assays) and use internal controls (e.g., ciprofloxacin for antibacterial studies) .
- Structural analogs : Compare activity of derivatives (e.g., 3-chloro vs. 4-chloro isomers) to isolate substituent effects .
- Mechanistic studies : Use CRISPR-Cas9 gene editing to validate target engagement (e.g., knockout bacterial strains resistant to the compound) .
Q. What advanced methods characterize its stability and solubility for formulation?
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and pH extremes (1–13) to identify degradation pathways (e.g., hydrolysis of the acetamide group) .
- Solubility enhancement : Use co-solvents (e.g., PEG 400) or cyclodextrin complexes to improve aqueous solubility (<0.1 mg/mL in water) .
- DSC/TGA : Differential scanning calorimetry detects polymorphic transitions (T ≈ 180–200°C) .
Q. How can researchers investigate its mechanism of action at the molecular level?
Advanced approaches include:
- Proteomics : SILAC (stable isotope labeling by amino acids) identifies differentially expressed proteins in treated vs. untreated bacterial cells .
- X-ray crystallography : Resolve co-crystal structures with target enzymes (e.g., resolution ≤2.0 Å) to map binding interactions .
- Kinetic assays : Measure time-dependent inhibition (e.g., for irreversible binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
